(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-20-11-8-7-10(18)9-14(11)24-17(20)19-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAIOACTMVRMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Ylidene Group: The ylidene group can be introduced by reacting the brominated benzothiazole with an appropriate aldehyde or ketone in the presence of a base.
Amidation: The final step involves the reaction of the ylidene intermediate with 2,6-dimethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ylidene group or the bromine atom, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids, ketones, or sulfoxides.
Reduction Products: Reduced analogs with hydrogenated ylidene groups or dehalogenated products.
Substitution Products: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. N-(Benzo[d]thiazol-2-yl)benzamide (3ar)
This simpler analogue lacks the bromine, methyl, and methoxy substituents. Its synthesis via condensation of benzaldehyde and benzo[d]thiazol-2-amine highlights the importance of substituents in modulating reactivity and yield (57% in this case) . The absence of bromine reduces molecular weight (MW: ~270 g/mol vs. ~435 g/mol for the target compound) and may limit opportunities for further functionalization.
2.1.2. Naphthoquinone-Thiazole Hybrid (Compound 3 in ) This hybrid incorporates an adamantyl group and a difluorobenzamide substituent. The difluoro substituent, compared to the target compound’s methoxy groups, introduces electron-withdrawing effects, which may alter electronic properties and enzyme-binding interactions .
2.1.3. STING Agonist ()
This complex derivative includes carbamoyl and hydroxypropoxy chains, enhancing solubility and biological activity as a STING agonist. The hydroxypropoxy group increases hydrophilicity, contrasting with the target compound’s methoxy groups, which are less polar. This difference could impact bioavailability and target engagement in vivo .
Reactivity and Substitution Patterns
The bromine atom in the target compound’s benzothiazole ring (position 6) contrasts with the highly reactive bromine at position 2 in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (). The latter undergoes facile substitution with secondary amines, whereas the target’s bromine, positioned distally from the reactive imine nitrogen, may exhibit reduced electrophilicity. This difference underscores the role of substituent placement in directing synthetic modifications .
Data Table: Key Comparative Properties
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazole Ring : Known for its role in various biologically active compounds.
- Bromine and Methyl Substituents : These influence the compound's lipophilicity and reactivity.
- Dimethoxybenzamide Moiety : Contributes to the compound's potential interactions with biological targets.
The molecular formula can be summarized as follows:
| Component | Structure |
|---|---|
| Thiazole Ring | Present |
| Bromine Atom | Present |
| Methyl Group | Present |
| Dimethoxy Group | Present |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It may modulate the activity of various receptors, influencing signaling pathways critical for cellular responses.
- Gene Expression Alteration : The compound could alter the expression of genes associated with inflammation, cancer progression, or other physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against various pathogens. Derivatives of benzo[d]thiazole are often noted for their efficacy against bacteria and fungi due to their ability to disrupt cellular processes.
- Anticancer Properties : The thiazole moiety is commonly associated with anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways.
- Anti-inflammatory Effects : Compounds containing thiazole rings have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via caspase activation .
- Antimicrobial Efficacy Study : Research published in Pharmaceutical Biology highlighted the antimicrobial effects of thiazole derivatives. The study found that (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene) compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
